molecular formula C10H10FNO B14305508 2-Fluoro-N-(2-methylphenyl)prop-2-enamide CAS No. 114291-63-3

2-Fluoro-N-(2-methylphenyl)prop-2-enamide

Cat. No.: B14305508
CAS No.: 114291-63-3
M. Wt: 179.19 g/mol
InChI Key: AJDRSVOJYAZQBS-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-methylphenyl)prop-2-enamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, along with a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(2-methylphenyl)prop-2-enamide typically involves the reaction of 2-methylphenylamine with 2-fluoroprop-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(2-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-Fluoro-N-(2-methylphenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The fluorine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)prop-2-enamide
  • N-(5-fluoro-2-methylphenyl)prop-2-enamide
  • N-(2-fluoro-5-methylphenyl)prop-2-enamide

Uniqueness

2-Fluoro-N-(2-methylphenyl)prop-2-enamide is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds.

Properties

CAS No.

114291-63-3

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

2-fluoro-N-(2-methylphenyl)prop-2-enamide

InChI

InChI=1S/C10H10FNO/c1-7-5-3-4-6-9(7)12-10(13)8(2)11/h3-6H,2H2,1H3,(H,12,13)

InChI Key

AJDRSVOJYAZQBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=C)F

Origin of Product

United States

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